N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine backbone with an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzylamine and undecylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dichloromethane, under controlled temperature and pressure conditions.
Catalysts and Reagents: Common reagents include triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts.
Procedure: The reaction mixture is stirred at low temperatures (-20°C to 0°C) to ensure the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters more precisely.
Purification Steps: Including recrystallization and distillation to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of the target compound.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine is unique due to its combination of a trifluoromethyl group and a long undecyl chain, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
627521-51-1 |
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Molecular Formula |
C21H35F3N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N'-[[4-(trifluoromethyl)phenyl]methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H35F3N2/c1-2-3-4-5-6-7-8-9-10-15-25-16-17-26-18-19-11-13-20(14-12-19)21(22,23)24/h11-14,25-26H,2-10,15-18H2,1H3 |
InChI Key |
ACIILKAWFQNPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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